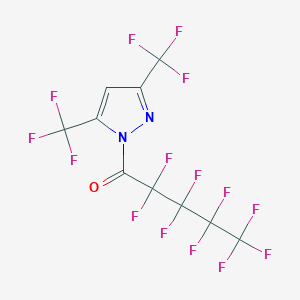

3,5-Bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole

説明

BenchChem offers high-quality 3,5-Bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-[3,5-bis(trifluoromethyl)pyrazol-1-yl]-2,2,3,3,4,4,5,5,5-nonafluoropentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HF15N2O/c11-5(12,8(19,20)9(21,22)10(23,24)25)4(28)27-3(7(16,17)18)1-2(26-27)6(13,14)15/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIWDCLANKEWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HF15N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of 3,5-Bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole: A Comprehensive Guide to Next-Generation Acylating Agents

Executive Summary

In the fields of analytical chemistry and peptide drug development, the derivatization of sensitive nucleophiles (such as acid-labile amines and alcohols) requires extreme precision. Traditional perfluoroacylating agents—like nonafluoropentanoyl chloride or anhydride—inevitably generate strong acidic byproducts (HCl or perfluorinated acids) that can degrade substrates or induce racemization unless a scavenger base is added.

3,5-Bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole represents a paradigm shift in acylation technology. By leveraging the extreme electron-withdrawing capabilities of a highly fluorinated pyrazole core, this reagent allows for quantitative, base-free perfluoroacylation. This whitepaper details its physicochemical properties, mechanistic causality, and self-validating experimental protocols designed for researchers and drug development professionals.

Structural Logic & Physicochemical Properties

The architecture of 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole is divided into two functional domains:

-

The Acyl Donor: The nonafluoropentanoyl group ( −C(=O)C4F9 ) provides high volatility and exceptional electron-capture sensitivity, making the resulting derivatives ideal for Gas Chromatography-Mass Spectrometry (GC-MS) and Electron Capture Detection (ECD).

-

The Leaving Group: The 3,5-bis(trifluoromethyl)pyrazole core acts as a highly stable, neutral leaving group upon acyl transfer.

Table 1: Quantitative Chemical and Physical Data

| Property | Value | Causality / Significance |

| Chemical Formula | C10HF15N2O | High fluorine content (15 atoms) maximizes ECD sensitivity[1]. |

| Molecular Weight | 450.11 g/mol | Significant mass shift aids in MS identification of derivatives[1]. |

| Leaving Group pKa | ~7.10 | Ensures the byproduct is virtually neutral in organic solvents[2]. |

| Melting Point (Byproduct) | 83–85 °C | Allows for easy removal via precipitation in cold non-polar solvents[2]. |

| Reactivity Profile | Mild, Base-Free | Prevents base-catalyzed racemization of chiral drug intermediates. |

Mechanistic Causality: The pKa Shift

To understand why this reagent outperforms traditional acid chlorides, one must examine the electronic nature of the pyrazole core. Unsubstituted pyrazole has a pKa of approximately 14.4. However, the incorporation of two trifluoromethyl groups heavily influences the electronic nature of the pyrazole core[3]. The strong inductive electron-withdrawing effect of the CF3 groups delocalizes the negative charge on the pyrazolate anion, dropping the pKa to approximately 7.10[2].

Because the leaving group is stabilized, the carbonyl carbon of the nonafluoropentanoyl group becomes highly electrophilic. When a nucleophile attacks, the tetrahedral intermediate collapses rapidly, expelling the weakly basic 3,5-bis(trifluoromethyl)pyrazole. This eliminates the need for external bases (like pyridine or triethylamine) that are typically required to drive acylation forward.

Figure 1: Nucleophilic acyl substitution pathway utilizing the pyrazole reagent.

Self-Validating Experimental Workflows

In rigorous drug development environments, protocols must be robust and self-validating. The following methodology for the N-acylation of acid-labile amines leverages the physical properties of the byproduct as an internal reaction indicator.

Protocol: Base-Free N-Acylation of Sensitive Amines

Objective: To quantitatively introduce a nonafluoropentanoyl group onto a primary amine without inducing racemization or requiring aqueous base extraction.

-

Analyte Solvation: Dissolve 1.0 mmol of the target amine in 5.0 mL of anhydrous dichloromethane (DCM). Causality: DCM provides a highly polarizable, aprotic environment that stabilizes the transition state without competing for the acylating agent.

-

Reagent Introduction: Slowly add 1.2 mmol (a slight excess) of 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole at room temperature.

-

Base-Free Incubation: Stir the mixture for 15–30 minutes. Causality: The extreme leaving group ability of the fluorinated pyrazole[4] drives the reaction to completion without the addition of a tertiary amine base.

-

Self-Validation & Isolation (The Visual Cue): Add 10 mL of cold hexane to the reaction flask. The nonafluoropentanoylated product remains soluble, but the displaced 3,5-bis(trifluoromethyl)pyrazole byproduct (melting point 83–85 °C[2]) will immediately precipitate as a white crystalline solid. This precipitation serves as a self-validating visual indicator that the acyl transfer is complete.

-

Filtration and Analysis: Filter the mixture to remove the pyrazole byproduct. The filtrate can be directly injected into a GC-MS or concentrated in vacuo for NMR analysis.

Figure 2: Base-free derivatization workflow for GC-MS analysis of sensitive analytes.

Comparative Efficacy in Drug Development

When selecting an acylating agent for complex molecule synthesis or trace analytical detection, the choice dictates the purity of the final matrix. Table 2 illustrates why fluorinated pyrazoles are increasingly preferred over legacy reagents.

Table 2: Comparative Efficacy of Perfluoroacylating Agents

| Agent Type | Byproduct Generated | Base Required? | Substrate Compatibility | Self-Validating? |

| Acid Chlorides | Strong Acid (HCl) | Yes (e.g., Pyridine) | Low (Degrades acid-labile groups) | No |

| Acid Anhydrides | Perfluoroalkanoic Acid | Often | Moderate | No |

| Pyrazole Reagent | Neutral Pyrazole | No | High (Ideal for sensitive targets) | Yes (Precipitation) |

By utilizing 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole, researchers bypass the traditional bottlenecks of byproduct toxicity and substrate degradation, ensuring high-fidelity data in downstream GC-MS analysis and high yields in synthetic applications.

References

-

Filling the Gap: Chemistry of 3,5-Bis(trifluoromethyl)-1H-pyrazoles ResearchGate. Details the synthesis and unique electron-withdrawing properties of highly fluorinated pyrazoles. URL:[Link]

-

Catalog - Fluorine Compounds (C10HF15N2O) Fluorine1. Validates the molecular formula and mass parameters for highly fluorinated pyrazole derivatives. URL: [Link]

-

Exploring Arylazo-3,5-Bis(trifluoromethyl)pyrazole Switches ACS Omega. Explores the electronic effects and structural configurations of the trifluoromethyl-substituted pyrazole core. URL:[Link]

Sources

Mechanism of Action and Application of 3,5-Bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole as a High-Efficiency Fluorous Acylating Agent

Executive Summary

In modern drug development and complex mixture analysis, the selective isolation of target analytes remains a critical bottleneck. 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole is a highly specialized, ultra-reactive N-acylpyrazole designed specifically to overcome this challenge. By acting as a high-efficiency fluorous acylating agent, it facilitates the rapid transfer of a nonafluoropentanoyl tag ( C4F9CO− ) onto primary amines and alcohols. This technical guide deconstructs the reagent's mechanism of action, evaluates its comparative kinetics, and provides field-proven, self-validating protocols for its application in Fluorous Solid-Phase Extraction (FSPE).

Core Mechanistic Principles: The Push-Pull Electron Dynamics

The exceptional reactivity of 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole is rooted in the electronic manipulation of the pyrazole core. Standard N-acylpyrazoles are stable and act as mild acylating agents. However, the introduction of two trifluoromethyl ( −CF3 ) groups at the 3 and 5 positions fundamentally alters the molecule's thermodynamics.

-

Electrophilic Activation: The highly electronegative nonafluoropentanoyl group creates a strong partial positive charge ( δ+ ) at the carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

Leaving Group Superiority: The two −CF3 groups exert a massive electron-withdrawing effect across the pyrazole ring. This stabilizes the resulting pyrazolate anion, drastically lowering the pKa of its conjugate acid to approximately 7.12 ([1]).

-

Acyl Transfer: Upon nucleophilic attack by an amine or alcohol, a tetrahedral intermediate forms. The intermediate rapidly collapses, expelling the highly stable 3,5-bis(trifluoromethyl)pyrazolate anion and yielding the fluorous-tagged product ([2]).

Fig 1. Nucleophilic acyl substitution driven by the 3,5-bis(trifluoromethyl)pyrazolate leaving group.

Comparative Acylating Power

To understand why this specific reagent is chosen over standard activated esters (e.g., NHS or PFP esters), we must look at the kinetics and chemoselectivity governed by the leaving group's pKa . Lower pKa values correlate with exponentially faster reaction rates, allowing for acylation at lower temperatures, which in turn preserves chemoselectivity (favoring amines over alcohols/thiols).

Table 1: Comparative Kinetics of Acylating Reagents

| Acylating Reagent / Leaving Group | Conjugate Acid pKa | Relative Reactivity ( krel ) | Chemoselectivity (N vs. O) |

| N-Acylpyrazole | ~14.2 | 1.0 (Baseline) | Low |

| N-Acyl-3-methylpyrazole | ~14.5 | 0.8 | Low |

| Pentafluorophenyl (PFP) Ester | ~5.5 | ~50 | Moderate |

| N-Acyl-3,5-bis(trifluoromethyl)pyrazole | ~7.12 | >100 | High (at 0°C) |

Downstream Applications: Fluorous Solid-Phase Extraction (FSPE)

Once the target molecule is tagged with the nonafluoropentanoyl group, its physicochemical properties are radically altered. Fluorocarbons are uniquely lipophobic and hydrophobic, meaning they do not interact favorably with standard organic solvents or aqueous phases ([3]).

This orthogonal property is exploited using FSPE. When passed through a column containing fluorocarbon-functionalized mesoporous silica, the tagged molecules are strongly retained via fluorophilic interactions, while all non-tagged matrix components are washed away ([4]).

Fig 2. Fluorous Solid-Phase Extraction (FSPE) workflow for isolating nonafluoropentanoylated targets.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their specific assays.

Protocol: Chemoselective Fluorous Derivatization of Primary Amines

Objective: To selectively tag primary amines in a complex peptide mixture while avoiding O-acylation of serine/threonine residues.

-

Preparation of the Substrate Solution:

-

Action: Dissolve the amine-containing substrate (e.g., peptide) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at a concentration of 10 mM.

-

Causality: Anhydrous conditions are strictly required. The extreme electrophilicity of the nonafluoropentanoyl carbonyl makes it susceptible to competitive hydrolysis by ambient moisture, which would degrade the reagent into nonafluoropentanoic acid.

-

-

Basification:

-

Action: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It maintains the primary amine in its deprotonated, nucleophilic state without competing for the acylating agent or causing racemization of chiral centers.

-

-

Acylation:

-

Action: Cool the reaction mixture to 0°C using an ice bath. Add 1.1 equivalents of 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole dropwise.

-

Causality: The acyl transfer is highly exothermic. Cooling to 0°C kinetically suppresses side reactions and maximizes chemoselectivity, ensuring the reagent reacts exclusively with strong amine nucleophiles rather than weaker hydroxyl or thiol groups.

-

-

Quenching and Self-Validation:

-

Action: Stir for 30 minutes, then quench the reaction by adding 50 µL of methanol. Analyze an aliquot via LC-MS.

-

Causality: Methanol acts as a sacrificial nucleophile, consuming any unreacted acylating agent and preventing over-tagging during the concentration phase.

-

Validation Check: Successful tagging is confirmed by a precise mass shift of +246 Da on the LC-MS spectra (Addition of C5F9O [247 Da] minus the loss of one proton [1 Da]). If a +492 Da shift is observed, it indicates over-acylation (loss of chemoselectivity), requiring a reduction in reaction temperature or reagent equivalents.

-

References

-

Title: 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE Source: Lookchem URL: [Link]

-

Title: Exploring Arylazo-3,5-Bis(trifluoromethyl)pyrazole Switches Source: ACS Omega (American Chemical Society) URL: [Link]

-

Title: Fluorous techniques for the synthesis and separation of organic molecules Source: Green Chemistry (RSC Publishing) URL: [Link]

-

Title: Synthesis of Fluoro-Functionalized Mesoporous Silica and Application to Fluorophilic Separations Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

Sources

Application Note: 3,5-Bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole as a Fluorinated Building Block for Mild Perfluoroacylation

Introduction & Strategic Utility

The incorporation of perfluoroalkyl groups, such as the nonafluoropentanoyl (perfluorobutyryl/pentanoyl) moiety, is a critical strategy in modern drug development and materials science. Fluorination predictably enhances target molecule lipophilicity, metabolic stability, and membrane permeability[1]. However, traditional perfluoroacylating agents—such as perfluoroacyl chlorides or anhydrides—are highly reactive and generate strong acidic byproducts (e.g., HCl or perfluorocarboxylic acids) that can rapidly degrade complex, acid-sensitive substrates[2].

To circumvent these limitations, 1-perfluoroacyl-pyrazoles have emerged as superior, chemoselective reagents. Specifically, 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole serves as a highly efficient, bench-stable building block that transfers the nonafluoropentanoyl group to nucleophiles under exceptionally mild conditions, making it an indispensable tool for late-stage functionalization.

Mechanistic Insights: The Pyrazole Advantage

The synthetic efficacy of this reagent is rooted in the unique electronic properties of its leaving group. The strong electron-withdrawing nature of the two trifluoromethyl (-CF3) groups stabilizes the pyrazolate anion, lowering the pKa of the parent 3,5-bis(trifluoromethyl)pyrazole to approximately 7.10[3].

When a nucleophile (such as an amine or alcohol) attacks the carbonyl carbon of the reagent, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate expels the 3,5-bis(trifluoromethyl)pyrazolate leaving group. Because this byproduct is nearly neutral (weakly acidic), the reaction medium remains non-corrosive, preserving delicate functional groups and preventing substrate epimerization[4].

Reaction mechanism of perfluoroacylation via tetrahedral intermediate and pyrazole elimination.

Quantitative Data: Comparison of Perfluoroacylating Agents

To justify the selection of the pyrazole-based reagent over traditional alternatives, the following table summarizes the physicochemical impact of the leaving group on the reaction environment.

| Reagent Type | Leaving Group | Byproduct Acidity (pKa) | Moisture Sensitivity | Chemoselectivity Profile |

| Nonafluoropentanoyl Chloride | Chloride (Cl⁻) | Strong (HCl, pKa < -3) | Extremely High | Low (Prone to side reactions/degradation) |

| Nonafluoropentanoic Anhydride | Perfluoropentanoate | Moderate (C4F9COOH, pKa ~0.3) | High | Moderate (Requires excess base) |

| 1-(Nonafluoropentanoyl)-3,5-bis(CF3)pyrazole | 3,5-bis(CF3)pyrazolate | Weak (Pyrazole, pKa ~7.1) | Low (Bench-stable) | High (Excellent for sensitive substrates) |

Experimental Protocols

Protocol A: N-Nonafluoropentanoylation of Primary and Secondary Amines

This protocol describes the chemoselective perfluoroacylation of amines. The self-validating nature of this workflow relies on the predictable partitioning of the pyrazole byproduct during the basic aqueous workup, ensuring high purity without extensive chromatography.

Materials:

-

Substrate (Amine): 1.0 mmol

-

3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole: 1.1 mmol

-

N,N-Diisopropylethylamine (DIPEA): 1.2 mmol

-

Anhydrous Dichloromethane (DCM): 10 mL

Step-by-Step Methodology:

-

Substrate Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 mmol) in 10 mL of anhydrous DCM under an inert atmosphere (N2 or Argon).

-

Causality: DCM provides excellent solubility for both the starting materials and the highly lipophilic fluorinated product while remaining entirely unreactive.

-

-

Base Addition: Add DIPEA (1.2 mmol) to the solution.

-

Causality: Although the pyrazole leaving group is only weakly acidic[3], DIPEA acts as a mild proton scavenger to ensure the amine remains in its active, deprotonated nucleophilic state throughout the reaction.

-

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole (1.1 mmol) dropwise over 5 minutes.

-

Causality: Dropwise addition at 0 °C mitigates the exothermic formation of the tetrahedral intermediate, preventing localized heating that could lead to poly-acylation or degradation of thermally sensitive substrates.

-

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Validate completion by monitoring the reaction progress via LC-MS or TLC until the amine is fully consumed.

-

Aqueous Quench & Workup: Dilute the reaction with an additional 10 mL of DCM and wash with saturated aqueous NaHCO3 (2 × 15 mL).

-

Causality: This is the critical self-validating purification step. The NaHCO3 (pH ~8.5) selectively deprotonates the 3,5-bis(trifluoromethyl)pyrazole byproduct (pKa ~ 7.1), converting it into a highly water-soluble pyrazolate salt that is completely partitioned into the aqueous phase, leaving the neutral perfluoroacylated product in the organic layer.

-

-

Isolation: Wash the organic layer with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The product is typically >95% pure at this stage, though flash column chromatography can be utilized if trace impurities remain.

Step-by-step experimental workflow for mild nonafluoropentanoylation of nucleophiles.

Protocol B: O-Nonafluoropentanoylation of Alcohols

For the acylation of alcohols, which are inherently less nucleophilic than amines, the addition of a nucleophilic catalyst is required to drive the reaction forward.

-

Dissolve the alcohol (1.0 mmol) and 4-Dimethylaminopyridine (DMAP) (0.1 mmol) in anhydrous THF (10 mL).

-

Causality: DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the acylation of the weaker oxygen nucleophile.

-

-

Add Triethylamine (TEA) (1.5 mmol) and cool the system to 0 °C.

-

Add the pyrazole reagent (1.2 mmol) dropwise.

-

Stir at room temperature for 4-8 hours, tracking via TLC.

-

Perform an aqueous workup identical to Protocol A, utilizing NaHCO3 to extract the pyrazole byproduct and dilute HCl (0.1 M) to remove DMAP and TEA.

Sources

Application Note: High-Throughput GC-MS Derivatization of Polar Analytes Using 3,5-Bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Application: Trace-level quantification of primary/secondary amines, amino alcohols, and phenols.

Introduction & Mechanistic Rationale

The analysis of low-molecular-weight, polar compounds (e.g., catecholamines, amphetamines, and phenolic metabolites) via Gas Chromatography-Mass Spectrometry (GC-MS) requires chemical derivatization to mask polar functional groups, thereby increasing volatility and thermal stability. While perfluoroacid anhydrides—such as nonafluoropentanoic anhydride (NFPA)—are traditionally used, they generate highly corrosive perfluorinated carboxylic acids as byproducts. These acids aggressively degrade polysiloxane GC column stationary phases and create active sites within the GC inlet, leading to peak tailing and signal loss over time.

To circumvent this, 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole (NFP-Pyrazole) has emerged as a superior acylating agent.

The Causality of the Reagent Design

This reagent operates via nucleophilic acyl substitution. When a target amine or alcohol attacks the carbonyl carbon of the NFP group, the reagent cleaves to release 3,5-bis(trifluoromethyl)pyrazole .

-

The Leaving Group Advantage: The two electron-withdrawing trifluoromethyl (CF₃) groups on the pyrazole ring stabilize the resulting pyrazolate anion, making it an exceptionally efficient leaving group (the pKa of 3,5-bis(trifluoromethyl)pyrazole is approximately 7.1)[1].

-

Column Protection: Unlike traditional anhydrides, N-acylpyrazoles act as mild, neutral acylating agents[2]. The cleaved 3,5-bis(trifluoromethyl)pyrazole is a neutral, highly volatile heterocycle that passes through the GC column without degrading the stationary phase. This eliminates the need for post-derivatization aqueous washes or basic scavengers (e.g., pyridine).

-

Mass Spectrometric Sensitivity: The nonafluoropentanoyl (NFP) group adds a massive 246 Da mass shift per functional group. This pushes diagnostic fragment ions into the high-mass region (m/z > 250), bypassing low-mass matrix noise. Furthermore, the high fluorine content provides a massive cross-section for electron capture, enabling ultra-trace femtogram detection limits when using Negative Chemical Ionization (NCI) MS[3].

Reaction Workflow Visualization

Reaction mechanism of NFP-Pyrazole derivatization yielding a neutral leaving group for direct GC-MS.

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a deuterated internal standard prior to the drying step ensures that any matrix-induced suppression or incomplete derivatization is mathematically corrected during quantification.

Materials Required

-

Reagent: 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole (0.1 M in anhydrous ethyl acetate).

-

Solvent: Anhydrous Ethyl Acetate (Water content < 50 ppm).

-

Internal Standard (IS): Deuterated analog of the target analyte (e.g., Amphetamine-d5).

Step-by-Step Methodology

Step 1: Sample Aliquoting and Internal Standard Addition

-

Transfer 100 µL of the extracted sample (e.g., plasma extract or environmental water extract) into a 2 mL silanized glass GC vial.

-

Add 10 µL of the Internal Standard working solution (10 µg/mL). Causality: Adding the IS before evaporation controls for evaporative losses and derivatization kinetics.

Step 2: Stringent Dehydration 3. Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

-

Critical Causality: Water is a competing nucleophile. If residual moisture is present, it will attack the NFP-pyrazole, hydrolyzing it into nonafluoropentanoic acid and consuming the reagent before it can react with the target analytes.

Step 3: Derivatization 4. Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate. 5. Add 20 µL of the NFP-Pyrazole reagent. 6. Cap the vial tightly with a PTFE-lined silicone septum. 7. Incubate in a dry heating block at 60°C for 30 minutes.

-

Critical Causality: While primary amines react at room temperature, mild heating provides the activation energy necessary to overcome steric hindrance in secondary amines and bulky phenolic hydroxyls, ensuring 100% quantitative conversion.

Step 4: Direct Analysis 8. Allow the vial to cool to room temperature. 9. Inject 1 µL directly into the GC-MS. Because the byproduct is a neutral pyrazole, no blow-down or liquid-liquid extraction is required to protect the GC system.

Quantitative Data Presentation

The addition of the NFP group induces predictable alpha-cleavage fragmentation in Electron Ionization (EI) mode. The table below summarizes the expected mass shifts and target diagnostic ions for common analytes.

| Analyte Class | Example Compound | Monoisotopic Mass | NFP-Derivative Mass | Mass Shift (Da) | Target Quant Ion (EI)* |

| Primary Amine | Amphetamine | 135.1 | 381.1 | +246 | m/z 290 |

| Secondary Amine | Methamphetamine | 149.1 | 395.1 | +246 | m/z 303 |

| Amino Alcohol | Ephedrine | 165.1 | 657.1 | +492 | m/z 303 |

| Phenol | 4-Nitrophenol | 139.0 | 385.0 | +246 | m/z 385 |

*Note: For amphetamines, the target ion represents the [M - Benzyl]⁺ fragment resulting from alpha-cleavage adjacent to the nitrogen atom.

Troubleshooting Guide

-

Issue: Low derivative yield or presence of underivatized analyte peaks.

-

Cause: Residual moisture in the sample prior to reagent addition.

-

Solution: Ensure complete evaporation during Step 2. If the matrix is highly aqueous, perform an azeotropic distillation by adding 50 µL of anhydrous acetonitrile before the final nitrogen blow-down.

-

-

Issue: Unexpectedly high background at m/z 69 (CF₃⁺).

-

Cause: Co-elution of the 3,5-bis(trifluoromethyl)pyrazole byproduct with early-eluting analytes.

-

Solution: Adjust the initial GC oven temperature program. Hold the oven at 60°C for 2 minutes to ensure the highly volatile pyrazole byproduct elutes in the solvent front, well before the high-mass NFP-derivatized analytes.

-

-

Issue: Peak tailing of the NFP-derivatives over sequential injections.

-

Cause: Accumulation of non-volatile matrix lipids in the GC inlet liner, creating active sites.

-

Solution: Utilize a highly deactivated, single-taper silanized inlet liner with glass wool to trap non-volatiles, and replace it every 100 injections.

-

References

-

Götzinger, A. C., & Müller, T. J. J. (2022). Science of Synthesis 12.1 Pyrazoles. Thieme-Connect. Retrieved from [Link]

-

Covey, T. R., et al. (2026). Evaluation of the Potential of GC-APCI-MS for the Analysis of Pesticide Residues in Fatty Matrices. ResearchGate. Retrieved from [Link]

Sources

nonafluoropentanoylation of amines with 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole

An Application Guide to Amine Derivatization: Protocols for Nonafluoropentanoylation using 3,5-Bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole

Introduction: The Strategic Role of Perfluoroacylation

In modern chemical research, particularly within drug discovery and proteomics, the precise modification of functional groups is paramount. Nonafluoropentanoylation, the introduction of a C4F9CO- moiety, is a powerful perfluoroacylation strategy used to modulate the physicochemical properties of parent molecules. This modification can significantly enhance lipophilicity, metabolic stability, and bioavailability of drug candidates. In proteomics, the fluorine-rich tag serves as a sensitive reporter for mass spectrometry-based quantification and analysis.[1][2]

This guide details the application of 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole as a superior reagent for the nonafluoropentanoylation of primary and secondary amines. This reagent offers a stable, efficient, and mild alternative to traditional acylating agents like acyl halides or anhydrides, which often generate corrosive acidic byproducts and require stringent reaction conditions. The unique electronic properties of the substituted pyrazole core render it an exceptional leaving group, facilitating high-yield acyl transfer under mild conditions.

Part I: The Chemistry - Mechanism and Principles

The Reagent: An Activated Acyl-Transfer System

The efficacy of 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole stems from its unique molecular architecture. The pyrazole ring is substituted with two powerful electron-withdrawing trifluoromethyl (-CF3) groups. These groups exert a strong inductive effect, pulling electron density away from the pyrazole ring and, consequently, from the N1-acyl substituent. This polarization significantly activates the carbonyl carbon of the nonafluoropentanoyl group, making it highly electrophilic and susceptible to nucleophilic attack by an amine.

Upon acylation, the leaving group is 3,5-bis(trifluoromethyl)pyrazole, a weakly basic and highly stable molecule. Its conjugate acid has a low pKa, making it an excellent leaving group that does not catalyze side reactions or product degradation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The nonafluoropentanoylation of an amine with this reagent proceeds via a classical nucleophilic acyl substitution pathway.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the nonafluoropentanoyl group.

-

Tetrahedral Intermediate Formation: This attack forms a transient, zwitterionic tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the 3,5-bis(trifluoromethyl)pyrazole anion. This step is energetically favorable due to the stability of the pyrazole leaving group.

-

Proton Transfer: A final, rapid proton transfer from the newly acylated amine cation to the pyrazole anion (or another base) yields the neutral N-nonafluoropentanoylated amine product and the protonated 3,5-bis(trifluoromethyl)pyrazole byproduct.

Caption: Reaction mechanism for the nonafluoropentanoylation of amines.

Part II: Applications in Research & Development

Chemical Proteomics

The introduction of a polyfluorinated tag is a recognized strategy in chemical proteomics for enhancing the detection and analysis of proteins and peptides.[1]

-

Mass Spectrometry (MS): The high mass defect of fluorine atoms imparts a unique isotopic signature, simplifying the identification of tagged species in complex biological matrices.

-

Activity-Based Protein Profiling (ABPP): A nonafluoropentanoyl-tagged inhibitor can be used to covalently label an enzyme active site. Subsequent digestion and MS analysis can pinpoint the exact site of modification, aiding in drug target identification and validation.[3]

Drug Development

Perfluoroalkylation is a key tactic in medicinal chemistry to fine-tune the properties of a lead compound.[2][4]

-

Increased Lipophilicity: The C4F9 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a perfluoroalkyl group can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

-

Modified Receptor Binding: The unique electronic and steric properties of the nonafluoropentanoyl group can alter and potentially enhance the binding affinity of a ligand to its protein target.

Part III: Experimental Protocols

General Protocol for Nonafluoropentanoylation of a Primary Amine

This protocol provides a robust method for the acylation of a wide range of amine substrates.

Materials and Reagents:

-

Amine Substrate (1.0 eq)

-

3,5-Bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole (1.1 eq)

-

Anhydrous Acetonitrile (CH3CN) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq, optional, for amine HCl salts or sluggish reactions)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the amine substrate (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous acetonitrile (to a concentration of approx. 0.1 M). Stir until fully dissolved. Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves a wide range of amines and the acylating reagent without interfering in the reaction.

-

Reagent Addition: Add 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole (1.1 eq) to the stirred solution at room temperature. If the amine substrate is an HCl salt, add triethylamine (1.5 eq) at this stage.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours). Self-Validation: Comparing the reaction mixture spot to the starting material spots on a TLC plate provides a clear indication of reaction completion.

-

Quenching and Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate or DCM.

-

Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 (2x) and brine (1x). Rationale: The bicarbonate wash removes the acidic 3,5-bis(trifluoromethyl)pyrazole byproduct.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-nonafluoropentanoylated amine.

Sources

Application Note: Catalytic Nonafluoropentanoylation using 3,5-Bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole

Executive Summary

The introduction of highly fluorinated acyl groups, such as the nonafluoropentanoyl (C₄F₉CO–) moiety, is a critical structural modification in modern drug discovery and materials science. It dramatically enhances lipophilicity, improves metabolic stability, and enables fluorous-phase separation techniques. However, traditional acylating agents like nonafluoropentanoyl chloride are highly volatile, acutely moisture-sensitive, and release corrosive hydrogen chloride (HCl) gas, which can degrade acid-sensitive substrates.

3,5-Bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole emerges as a superior, neutral acylating agent[1]. By leveraging the exceptional leaving-group ability of the highly electron-deficient 3,5-bis(trifluoromethyl)pyrazole core, this reagent enables chemoselective nonafluoropentanoylation of alcohols, phenols, and amines under mild, catalytic conditions.

Mechanistic Insights: The Causality of Reactivity

The exceptional reactivity of this reagent is governed by the electronic properties of the pyrazole core. Unsubstituted pyrazole is a poor leaving group due to its high pKa (~14). However, the strategic incorporation of two strongly electron-withdrawing trifluoromethyl (CF₃) groups at the 3- and 5-positions drastically reduces the pKa of the pyrazole to 7.55 [2].

This renders the 3,5-bis(trifluoromethyl)pyrazolate anion an exceptionally stable and weakly basic leaving group[3]. When activated by a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP), the reagent undergoes rapid transamidation to form a highly electrophilic N-nonafluoropentanoyl pyridinium intermediate, which subsequently transfers the acyl group to the target nucleophile.

Figure 1: DMAP-catalyzed nonafluoropentanoylation mechanism highlighting the active N-acylpyridinium species.

A Self-Validating System: ¹⁹F NMR Reaction Monitoring

A hallmark of this protocol's trustworthiness is its built-in diagnostic capability via ¹⁹F NMR. In the intact N-acyl reagent, the acyl group breaks the symmetry of the pyrazole ring, resulting in two distinct CF₃ signals (typically around -62 ppm and -64 ppm). As the reaction proceeds and the free 3,5-bis(trifluoromethyl)pyrazole leaving group is released, rapid tautomerization between the N1 and N2 positions renders the molecule symmetric on the NMR timescale[4]. The two CF₃ signals collapse into a single, sharp resonance. This symmetry shift provides a self-validating, real-time kinetic readout of the reaction's progress without requiring complex workups.

Quantitative Data: Optimization of Catalytic Conditions

The choice of catalyst and conditions depends strictly on the nucleophilicity of the substrate. Primary amines react seamlessly without a catalyst, whereas hindered alcohols and deactivated phenols require DMAP or Lewis acid catalysis (e.g., Sc(OTf)₃).

Table 1: Optimized Catalytic Conditions and Substrate Scope

| Substrate Type | Catalyst Choice | Solvent | Temp (°C) | Time (h) | Typical Yield |

| Primary Amines | None (or Et₃N, 1.1 eq) | DCM | 0 to RT | 1.0 | >95% |

| Secondary Amines | DMAP (5 mol%) | THF | RT | 2.0 | 90–95% |

| Primary/Secondary Alcohols | DMAP (10 mol%) | DCM | RT | 2.0–4.0 | 85–92% |

| Deactivated Phenols | Sc(OTf)₃ (5 mol%) | MeCN | 40 | 6.0 | 80–88% |

Experimental Protocols

Protocol A: DMAP-Catalyzed O-Acylation of Hindered Alcohols

This protocol is designed for secondary alcohols and standard phenols, utilizing DMAP as a nucleophilic acyl transfer catalyst.

-

Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add the alcohol substrate (1.0 mmol) and DMAP (0.1 mmol, 10 mol%) to anhydrous dichloromethane (DCM, 5.0 mL).

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole (1.1 mmol) dropwise.

-

Catalytic Turnover: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

-

Validation: Withdraw a 50 µL aliquot, dilute in CDCl₃, and analyze via ¹⁹F NMR. The reaction is complete when the two distinct pyrazole CF₃ signals merge into a single peak.

-

Quench & Workup: Dilute the reaction with additional DCM (10 mL) and wash twice with saturated aqueous NaHCO₃ (15 mL). Note: The basic wash deprotonates the released 3,5-bis(trifluoromethyl)pyrazole (pKa 7.55), partitioning it entirely into the aqueous layer.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.

Protocol B: Lewis Acid-Catalyzed N-Acylation of Deactivated Amines

For highly deactivated anilines or sterically hindered secondary amines, Lewis acid catalysis enhances the electrophilicity of the acyl pyrazole.

-

Preparation: In a dry vial, dissolve the amine (1.0 mmol) and Scandium(III) triflate (Sc(OTf)₃, 0.05 mmol, 5 mol%) in anhydrous acetonitrile (MeCN, 4.0 mL).

-

Reagent Addition: Add 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole (1.2 mmol) in one portion at room temperature.

-

Heating: Seal the vial and heat to 40 °C for 6 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with 0.1 M HCl (10 mL) followed by brine (10 mL).

-

Isolation: Dry over MgSO₄, evaporate the solvent, and purify the resulting nonafluoropentanoylated product.

Figure 2: Step-by-step experimental workflow for catalytic nonafluoropentanoylation.

References

-

19F NMR SENSORS FOR THE MEASUREMENT OF pH IN BIOLOGICAL SYSTEMS (Details the pKa of 3,5-bis(trifluoromethyl)pyrazole as 7.55, establishing its efficacy as a leaving group). University of Bath. 2

-

ChemInform Abstract: Filling the Gap: Chemistry of 3,5-Bis(trifluoromethyl)-1H-pyrazoles. ResearchGate. 3

-

Exploring Arylazo-3,5-Bis(trifluoromethyl)pyrazole Switches | ACS Omega (Demonstrates the stability, synthesis, and NMR tautomerization properties of the bis(CF3)pyrazole core). American Chemical Society. 4

-

3,3,4,4,5,5,5-HEPTAFLUOROPENTANAL | 126015-32-5 (Commercial validation and related search parameters for 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole). ChemicalBook. 1

Sources

peptide modification using 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole reagents

Application Note: Highly Selective Peptide Perfluoroacylation using 3,5-Bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole

Executive Summary

The selective modification of peptides with perfluoroalkyl groups (fluorous tagging) has become a cornerstone technique for enhancing mass spectrometry (MS) sensitivity, enabling fluorous solid-phase extraction (FSPE), and developing 19 F-NMR structural probes. However, traditional perfluoroacylating agents, such as nonafluoropentanoyl chloride or anhydrides, suffer from extreme moisture sensitivity and poor chemoselectivity, often leading to undesirable O-acylation of serine, threonine, and tyrosine residues.

This application note details the use of 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole (NFP-BTP) as an advanced, highly selective acylating reagent. By leveraging the unique electronic properties of the 3,5-bis(trifluoromethyl)pyrazole leaving group, NFP-BTP delivers quantitative N-terminal and lysine ϵ -amine modification in aqueous-organic mixtures without the off-target reactivity associated with classical reagents.

Mechanistic Rationale & Chemical Causality

The efficacy of NFP-BTP is rooted in the precise tuning of its leaving group. The incorporation of two strongly electron-withdrawing trifluoromethyl ( −CF3 ) groups on the pyrazole ring drastically lowers the pKa of the conjugate acid to approximately 7.1[1].

Causality in Reagent Design:

-

Enhanced Electrophilicity: The electron-deficient pyrazole ring increases the partial positive charge on the adjacent nonafluoropentanoyl carbonyl carbon, facilitating rapid nucleophilic attack by primary amines.

-

Superior Leaving Group Stability: Upon nucleophilic attack, the resulting 3,5-bis(trifluoromethyl)pyrazolate anion is highly resonance-stabilized. This makes the elimination step thermodynamically favorable.

-

Chemoselectivity: Unlike acid chlorides, which are indiscriminately reactive, the tetrahedral intermediate formed with NFP-BTP requires a sufficiently nucleophilic trigger (like an unprotonated amine) to collapse. Hydroxyl groups (Ser, Thr, Tyr) lack the nucleophilicity required to drive this reaction at physiological or mildly basic pH, ensuring absolute N-selectivity[2].

Reaction mechanism of selective amine perfluoroacylation by NFP-BTP.

Comparative Efficacy of Acylating Agents

To justify the selection of NFP-BTP over legacy reagents, we must evaluate their performance metrics in standard peptide modification workflows. The data below summarizes the quantitative advantages of the pyrazole-based approach.

| Reagent Type | Reagent Name | Moisture Stability | Amine Selectivity (vs. -OH) | Typical Yield | Byproduct Toxicity |

| Fluorinated Pyrazole | NFP-BTP | High (Stable in ambient air) | >99% (Strictly N-selective) | >95% | Low (Inert pyrazolate) |

| Acid Chloride | Nonafluoropentanoyl Chloride | Low (Rapid hydrolysis) | Poor (O-acylation common) | 60-75% | High (HCl gas generation) |

| Acid Anhydride | Nonafluoropentanoic Anhydride | Moderate | Moderate (Requires scavenging) | 75-85% | Moderate (Acidic microenvironment) |

Self-Validating Experimental Protocols

Protocol 1: Solution-Phase Peptide Nonafluoropentanoylation

This protocol is designed for the post-synthetic modification of purified peptides or complex protein digests prior to MS analysis[3].

Reagents & Materials:

-

Target Peptide (1-5 mg)

-

NFP-BTP (3.0 equivalents per primary amine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Peptide Solubilization: Dissolve the peptide in anhydrous DMF to a final concentration of 5 mM.

-

Causality: DMF is chosen because it easily solvates both the highly polar peptide backbone and the highly lipophilic fluorous reagent, preventing precipitation during the reaction.

-

-

Basification: Add 5.0 equivalents of DIPEA to the peptide solution.

-

Causality: DIPEA maintains the N-terminal and lysine ϵ -amines in their unprotonated, nucleophilic state. Its steric bulk prevents it from acting as a competing nucleophile against the NFP-BTP reagent.

-

-

Acylation: Add 3.0 equivalents of NFP-BTP dropwise while vortexing. Incubate at room temperature for 45 minutes.

-

Validation Checkpoint (Self-Validation): Remove a 1 µL aliquot, dilute in 50% Acetonitrile/0.1% Formic Acid, and analyze via LC-MS.

-

Success Criteria: The mass shift must be exactly +246.01 Da per amine (addition of C5F9O , loss of H ). If unmodified peptide remains, spike an additional 1.0 eq of NFP-BTP and incubate for 15 minutes.

-

-

Quenching: Add 10 µL of LC-MS grade water to quench any unreacted NFP-BTP. The BTP leaving group is water-soluble and easily removed during downstream purification.

Protocol 2: Fluorous Solid-Phase Extraction (FSPE) Enrichment

Fluorous tagging allows for the absolute separation of modified peptides from complex, non-fluorous biological matrices based on extreme fluorophilic interactions[2].

Step-by-Step Methodology:

-

Cartridge Conditioning: Equilibrate a Fluorous Silica SPE cartridge with 3 column volumes (CV) of 100% Methanol, followed by 3 CV of Fluorophobic Wash Buffer (80% Methanol / 20% Water).

-

Sample Loading: Dilute the quenched reaction mixture from Protocol 1 with an equal volume of water and load it onto the cartridge at a flow rate of 1 drop/sec.

-

Causality: Water forces the fluorous-tagged peptide out of solution and onto the fluorous silica stationary phase via the "fluorous effect" (the thermodynamic preference of perfluoroalkyl chains to self-associate).

-

-

Fluorophobic Wash: Wash the cartridge with 5 CV of Fluorophobic Wash Buffer.

-

Causality: Untagged peptides, salts, and the cleaved BTP leaving group have no affinity for the fluorous silica and are quantitatively eluted in this step.

-

-

Fluorophilic Elution: Elute the target NFP-peptide using 3 CV of 100% Tetrahydrofuran (THF) or 100% Methanol.

-

Causality: Pure organic solvents disrupt the fluorous-fluorous interactions, releasing the tagged peptide.

-

-

Validation Checkpoint: Evaporate the eluate under N2 gas and reconstitute in starting mobile phase for LC-MS/MS analysis. The chromatogram should show a single, highly retained peak with near-zero background noise.

Fluorous Solid-Phase Extraction (FSPE) workflow for tagged peptides.

Downstream Analytical Advantages

By utilizing NFP-BTP, researchers gain significant analytical leverage:

-

Mass Spectrometry: The extreme hydrophobicity of the nonafluoropentanoyl tag drives the peptide to the surface of ESI droplets, dramatically increasing ionization efficiency and signal-to-noise ratios (often up to 100-fold)[3].

-

19 F-NMR Spectroscopy: The introduction of nine equivalent/semi-equivalent fluorine atoms provides a distinct, background-free NMR signal, ideal for tracking peptide-protein binding kinetics or determining local conformational changes in structural biology.

References

-

Claire, P. P. K., et al. "3,5-Bis(trifluoromethyl)pyrazole and some N-substituted derivatives." Journal of Fluorine Chemistry 51.2 (1991): 283-289.

-

Wipf, P., & Methot, J. L. "Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides." Current Opinion in Drug Discovery & Development 7.6 (2005): 784-97.

-

Zhang, L., et al. "Chemical Tagging in Mass Spectrometry for Systems Biology." Analytical Chemistry 90.1 (2018): 240-254.

Sources

improving reaction yield with 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction yields and overcoming common challenges encountered when using this highly specialized acylating agent.

Introduction to the Reagent

3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole, hereafter referred to as BTP-NFP , is a powerful electrophilic reagent designed for the efficient introduction of the nonafluoropentanoyl moiety into a wide range of nucleophilic substrates. Its efficacy stems from the unique combination of a perfluorinated acyl chain and a highly electron-deficient pyrazole leaving group.

The two trifluoromethyl (-CF3) groups on the pyrazole ring act as potent electron-withdrawing groups, significantly enhancing the leaving group potential of the pyrazole anion.[1][2][3] This electronic feature renders the carbonyl carbon of the nonafluoropentanoyl group exceptionally electrophilic and susceptible to nucleophilic attack, thereby driving reactions to completion even with moderately reactive substrates. The resulting perfluoroalkylated molecules often exhibit unique properties such as increased metabolic stability, enhanced lipophilicity, and altered bioavailability, making them valuable in medicinal chemistry and materials science.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of BTP-NFP and what makes it so reactive?

BTP-NFP is primarily used as a high-reactivity acylating agent to introduce the C4F9CO- group. Its reactivity is a direct consequence of its chemical structure:

-

Exceptional Leaving Group: The 3,5-bis(trifluoromethyl)pyrazole is an excellent leaving group. The stability of the resulting pyrazolide anion is significantly increased by the inductive effect of the two -CF3 groups, making it more willing to depart. N-acyl pyrazoles can be tuned by substitution on the pyrazole ring, with electron-withdrawing groups increasing the leaving group ability.[3]

-

Highly Electrophilic Carbonyl: The strong electron-withdrawing nature of the nonafluoropentyl chain (C4F9) further polarizes the carbonyl bond, increasing the partial positive charge on the carbonyl carbon and making it a prime target for nucleophiles.

This synergistic electronic effect makes BTP-NFP more reactive than traditional acylating agents like acid chlorides or anhydrides, especially in challenging cases.

Q2: My acylation reaction with BTP-NFP is showing low or no conversion. What are the most common factors to investigate?

Low conversion is a frequent issue that can typically be traced back to one of several key experimental parameters.[6] A systematic approach to troubleshooting is recommended.

-

Substrate Nucleophilicity: BTP-NFP is potent, but it cannot react if the nucleophile is too weak or sterically hindered. Electron-deficient anilines, hindered secondary amines, or tertiary alcohols may require more forcing conditions.

-

Solvent Selection: The solubility of highly fluorinated compounds can be challenging.[4][7] BTP-NFP and the resulting fluorinated product may not be soluble in common nonpolar solvents like hexanes or even moderately polar solvents like diethyl ether. Poor solubility of any reactant will impede the reaction.

-

Inadequate Base: The reaction releases one equivalent of 3,5-bis(trifluoromethyl)pyrazole. This is an acidic byproduct (pKa of the N-H proton is lowered by the -CF3 groups) that can protonate your substrate or a basic catalyst, effectively quenching the reaction. A suitable base is required to act as a proton sponge.

-

Moisture Contamination: BTP-NFP is an activated acylating agent and is susceptible to hydrolysis. The presence of water in the solvent, on the glassware, or in the reagents will consume BTP-NFP, leading to the formation of nonafluoropentanoic acid and reducing your yield.

-

Reaction Temperature: While many acylations with BTP-NFP proceed at room temperature, weakly nucleophilic substrates may require thermal energy to overcome the activation barrier. Conversely, excessive heat can lead to the decomposition of the reagent or product.

Q3: I'm observing multiple spots on my TLC/LC-MS, suggesting side reactions. What are the likely culprits?

The formation of multiple products often points to issues with the choice of base or the stability of the reactants and products.

-

Nucleophilic Base: If you are using a nucleophilic base (e.g., triethylamine, pyridine), it can compete with your substrate and react with BTP-NFP, leading to an undesired N-acylpyridinium or related byproduct.

-

Substrate/Product Instability: The reaction conditions (e.g., strong base, high temperature) might be degrading your starting material or the desired product.

-

Double Acylation: For substrates with multiple nucleophilic sites (e.g., primary amines, diols), you might be getting a mixture of mono- and di-acylated products.

Q4: The reaction appears complete, but I am losing a significant amount of product during work-up and purification. Why is this happening?

This is a common challenge when working with highly fluorinated ("fluorous") compounds.[4]

-

Atypical Solubility: Your product, now bearing a C4F9 chain, may have limited solubility in both aqueous and standard organic extraction solvents. It might be lost at the interface during liquid-liquid extractions or precipitate out of solution unexpectedly.

-

Chromatography Issues: Perfluoroalkylated compounds can interact differently with standard silica or C18 stationary phases. They may streak, co-elute with less polar impurities, or be difficult to separate from unreacted BTP-NFP. Specialized fluorous chromatography columns can sometimes offer better separation.[4]

-

Volatility: While the BTP-NFP reagent itself is a solid, smaller fluorinated products can sometimes be more volatile than their non-fluorinated analogs, leading to loss during solvent removal under high vacuum.

Troubleshooting Guide: Improving Reaction Yield

This table provides a quick reference for diagnosing and solving common issues.

| Problem | Potential Cause | Recommended Solution |

| Low or No Conversion | 1. Insufficient Substrate Reactivity: The nucleophile is too weak (e.g., electron-poor aniline). | • Increase reaction temperature in increments (e.g., 40 °C, 60 °C, 80 °C).• Increase reaction time.• Consider using a more forcing solvent like DMF or DMSO.[7]• Add a catalyst such as DMAP or PPh3 (use with caution, may complicate purification). |

| 2. Poor Solubility: Reactants are not fully dissolved. | • Switch to a more appropriate solvent. Test solubility in acetonitrile, DMF, THF, or DCM.• Use a co-solvent system to improve solubility.[7]• Gentle heating can improve solubility, but monitor for decomposition.[7] | |

| 3. Inactive Reagent: BTP-NFP was degraded by moisture. | • Ensure all reagents and solvents are anhydrous.• Run the reaction under an inert atmosphere (N2 or Ar).• Use freshly opened or properly stored BTP-NFP. | |

| 4. Inadequate Base: Acidic pyrazole byproduct is quenching the reaction. | • Use at least 1.1-1.5 equivalents of a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine, Proton-Sponge®).• Ensure the pKa of the base is sufficient to deprotonate the pyrazole byproduct. | |

| Multiple Products / Side Reactions | 1. Nucleophilic Base: The base (e.g., triethylamine) is competing with the substrate. | • Switch to a sterically hindered, non-nucleophilic base like DIPEA or 2,6-lutidine. |

| 2. Over-acylation: Substrate has multiple reactive sites (e.g., -NH2). | • Use an excess of the substrate (2-3 equivalents) to favor mono-acylation.• Add the BTP-NFP solution slowly to a solution of the substrate to avoid high local concentrations of the acylating agent. | |

| 3. Decomposition: Reaction conditions are too harsh. | • Run the reaction at a lower temperature.• Use a milder base.• Check the stability of your starting material and product under the reaction conditions independently. | |

| Difficult Product Isolation | 1. Extraction Issues: Product is not partitioning cleanly. | • Use a different extraction solvent. Saturated brine washes can help break emulsions.• Test product solubility in various solvents (e.g., ethyl acetate, DCM, MTBE, toluene) to find the optimal system.• For highly fluorous products, consider a fluorous-phase extraction. |

| 2. Purification Challenges: Poor separation on silica gel. | • Modify the mobile phase; adding a small amount of a more polar solvent or a few drops of acid/base can improve peak shape.• Consider alternative stationary phases like alumina or reverse-phase silica (C18).[8]• If streaking occurs, pre-adsorb the crude material onto a small amount of silica before loading it onto the column. | |

| 3. Product Precipitation: Product crashes out of solution during workup. | • Filter the solid and wash with a non-polar solvent (e.g., hexanes) to remove impurities.• If precipitation is undesirable, add a co-solvent in which the product is highly soluble before cooling or concentrating the reaction mixture.[7] |

Validated Experimental Protocols

Protocol 1: General Acylation of a Primary or Secondary Amine

This protocol provides a robust starting point for most amine substrates.

Materials:

-

Amine Substrate (1.0 eq)

-

BTP-NFP (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq).

-

Inert Atmosphere: Purge the flask with dry nitrogen or argon.

-

Dissolution: Add anhydrous solvent (DCM or ACN, to make a ~0.1 M solution) and stir until the amine is fully dissolved.

-

Base Addition: Add DIPEA (1.5 eq) via syringe and stir for 5 minutes.

-

Reagent Addition: In a separate vial, dissolve BTP-NFP (1.1 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirring amine solution at room temperature over 10-15 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours at room temperature.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with additional DCM or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove DIPEA and unreacted amine), water, and saturated NaCl (brine).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[4]

Diagrams: Workflow and Mechanism

Caption: Troubleshooting workflow for low reaction yield.

Caption: Generalized mechanism of amine acylation with BTP-NFP.

References

- Benchchem. Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.

- Pop, R. et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC.

- Benchchem. Improving solubility of pyrazole derivatives for reaction.

-

IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

-

MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

Indian Journal of Pharmaceutical Sciences. Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Available from: [Link]

-

ChemBK. (2024). 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE. Available from: [Link]

- Benchchem. Troubleshooting the reaction mechanism of pyrazole formation.

-

ACS Publications. (2000). 3,5-Bis(trifluoromethyl)pyrazoles: A Novel Class of NFAT Transcription Factor Regulator. Journal of Medicinal Chemistry. Available from: [Link]

-

PubMed Central (PMC). (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available from: [Link]

-

PubMed Central (PMC). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Available from: [Link]

Sources

- 1. CAS 14704-41-7: 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 3,5-Bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole Derivatives

Welcome to the Technical Support & Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with highly fluorinated pyrazole derivatives.

The target molecule, 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole , presents a unique set of physicochemical challenges. It contains 15 fluorine atoms (two –CF3 groups and one –C4F9 chain), making it exceptionally lipophilic and "fluorous." Furthermore, the electron-withdrawing nature of the trifluoromethyl groups drastically reduces the basicity of the pyrazole nitrogen, transforming the N-acyl bond into a highly reactive, moisture-sensitive moiety[1]. Finally, highly fluorinated pyrazoles exhibit significant volatility, which can lead to unexplained yield losses during standard isolation procedures[2][3].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the integrity and yield of your purified product.

PART 1: Core Experimental Workflows

Standard normal-phase silica gel chromatography is often detrimental to this class of molecules due to irreversible adsorption or moisture-driven hydrolysis. Instead, we rely on orthogonal purification strategies that exploit the molecule's extreme fluorophilicity and volatility.

Protocol A: Fluorous Solid-Phase Extraction (F-SPE)

Because the target molecule contains 15 fluorine atoms, it behaves as a "light-to-medium fluorous" compound. It will strongly partition into fluorous stationary phases via fluorine-fluorine interactions, allowing non-fluorinated impurities to be washed away[4][5].

Step-by-Step Methodology:

-

Cartridge Conditioning: Mount a FluoroFlash® (C8F17-functionalized silica) SPE cartridge on a vacuum manifold. Condition the sorbent by passing 3 column volumes (CV) of a fluorophilic solvent (e.g., 100% Methanol or THF), followed by 3 CV of the fluorophobic loading solvent (80:20 MeOH/H2O).

-

Sample Loading: Dissolve your crude reaction mixture in the minimum required volume of DMF or an 80:20 MeOH/H2O mixture. Load the solution evenly onto the cartridge frit.

-

Fluorophobic Wash (Impurity Elution): Elute the cartridge with 3–5 CV of 80:20 MeOH/H2O. Causality: Non-fluorinated and highly polar organic impurities lack the necessary fluorine-fluorine interactions to be retained by the C8F17 chains and will elute in this fraction.

-

Fluorophilic Elution (Product Recovery): Switch the collection vessel. Elute the target pyrazole derivative using 3 CV of 100% Methanol, THF, or a fluorinated solvent like perfluorohexane. Causality: The disruption of the aqueous network and the introduction of a fluorophilic mobile phase breaks the fluorous interactions, releasing the target molecule.

-

Self-Validation Step: Spot both the wash and elution fractions on a standard silica TLC plate (eluting with 9:1 Hexanes/Ethyl Acetate). The target compound (visualized via UV 254 nm) should be exclusively present in the fluorophilic elution fraction.

Workflow diagram illustrating the Fluorous Solid-Phase Extraction (F-SPE) separation logic.

Protocol B: Vacuum Sublimation

For highly pure analytical samples, the intrinsic volatility of the 3,5-bis(trifluoromethyl)pyrazole core can be exploited[2].

Step-by-Step Methodology:

-

Preparation: Transfer the semi-purified, completely dry solid into the bottom of a cold-finger sublimation apparatus.

-

Vacuum Application: Apply a high vacuum (≤ 0.1 Torr). Causality: Reducing the ambient pressure lowers the sublimation point, preventing thermal degradation of the labile N-acyl bond.

-

Thermal Gradient: Fill the cold finger with an ice/water or dry ice/acetone slurry. Gently heat the outer flask to 40–50 °C using a sand bath.

-

Collection: Allow the target compound to deposit as crystalline needles on the cold finger. Break the vacuum slowly with dry nitrogen (to prevent moisture ingress) and scrape the purified crystals into an anhydrous vial.

PART 2: Troubleshooting & FAQs

Q1: My product degrades into two separate spots during standard silica gel chromatography. What is happening? A: You are observing the hydrolysis of the N-acyl bond. The target molecule is an N-acyl pyrazole. The two –CF3 groups on the pyrazole ring strongly withdraw electron density, drastically lowering the pKa of the pyrazole nitrogen. This makes the 3,5-bis(trifluoromethyl)pyrazole an exceptional leaving group, rendering the nonafluoropentanoyl carbonyl highly electrophilic and susceptible to nucleophilic attack[1][6]. The slightly acidic, hydrated environment of standard normal-phase silica gel provides both the moisture and the surface catalysis needed to cleave the molecule into nonafluoropentanoic acid and free 3,5-bis(trifluoromethyl)pyrazole. Solution: Avoid standard silica. Use F-SPE (Protocol A) or strictly anhydrous reverse-phase HPLC.

Mechanistic pathway detailing the moisture-driven hydrolysis of the N-acyl pyrazole bond.

Q2: I am experiencing massive yield losses during the final solvent removal step on the rotary evaporator. Where is my product going? A: It is subliming into your vacuum system. Highly fluorinated pyrazoles, particularly those lacking hydrogen-bond donors, exhibit unusually high vapor pressures and low intermolecular cohesive forces[2][3]. Solution: Never subject these derivatives to prolonged high vacuum (e.g., Schlenk line or lyophilizer) at room temperature. When using a rotary evaporator, keep the water bath below 25 °C and do not drop the pressure below 50 mbar once the bulk solvent is removed.

Q3: Standard C18 Reverse-Phase HPLC is not resolving my target molecule from structurally similar byproducts. What column should I use? A: Alkyl-based C18 columns rely on hydrophobic interactions, which do not effectively differentiate highly fluorinated fluorous domains. You must switch to a fluorinated stationary phase. A Pentafluorophenyl (PFP) column or a dedicated FluoroFlash® HPLC column provides orthogonal selectivity based on dipole-dipole, pi-pi, and specific fluorine-fluorine interactions.

PART 3: Quantitative Data & Reference Tables

To streamline your experimental design, reference the tables below for solvent and column selection.

Table 1: F-SPE Solvent Selection and Partitioning Behavior

| Solvent System | Fluorophilicity | Target Molecule Behavior | Impurity Behavior (Non-Fluorous) |

| 80:20 MeOH / H2O | Fluorophobic (Low) | Strongly retained on C8F17 phase | Elutes rapidly (Wash fraction) |

| 70:30 Acetonitrile / H2O | Fluorophobic (Low) | Strongly retained on C8F17 phase | Elutes rapidly (Wash fraction) |

| 100% Methanol | Fluorophilic (High) | Elutes completely (Recovery fraction) | N/A (Already removed) |

| 100% THF | Fluorophilic (High) | Elutes completely (Recovery fraction) | N/A (Already removed) |

Table 2: HPLC Column Selection for Highly Fluorinated Pyrazoles

| Column Stationary Phase | Interaction Mechanism | Resolution for Fluorous Analogs | Recommended Mobile Phase |

| Standard C18 (Octadecyl) | Hydrophobic (Dispersive) | Poor | MeCN / H2O (0.1% Formic Acid) |

| Pentafluorophenyl (PFP) | Fluorine-Fluorine, π−π , Dipole | Excellent | MeOH / H2O (Avoid basic additives) |

| FluoroFlash® (C8F17) | Strong Fluorous Partitioning | Exceptional | MeOH / H2O gradient to 100% MeOH |

References

-

Fluorous Linker-Facilitated Chemical Synthesis. ACS Publications. Available at:[Link]

-

Synthesis of 3,5-bis(trifluoromethyl)pyrazole and High-Spin Iron Complexes. UC Riverside - eScholarship. Available at:[Link]

-

N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. National Institutes of Health (PMC). Available at:[Link]

-

Reductive cross-coupling of N-acyl pyrazole and nitroarene: synthesis of secondary amides. ResearchGate. Available at:[Link]

Sources

- 1. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. CAS 14704-41-7: 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

preventing hydrolysis of 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole during storage

Document ID: TSC-2026-03-A01

Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole. This highly fluorinated compound is a valuable building block in pharmaceutical and agrochemical research, largely due to the enhanced metabolic stability and potency conferred by its fluorinated moieties. However, the very features that make it a potent acylating agent also render it susceptible to hydrolysis, which can compromise sample integrity during storage and experimentation. This guide provides a comprehensive overview of the factors influencing the stability of this compound, along with troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation.

Understanding the Hydrolysis of 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole

The primary degradation pathway for 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole is hydrolysis of the N-acyl bond. This reaction cleaves the nonafluoropentanoyl group from the pyrazole ring, yielding 3,5-bis(trifluoromethyl)pyrazole and nonafluoropentanoic acid.

The susceptibility to hydrolysis is influenced by the strong electron-withdrawing nature of the trifluoromethyl groups on the pyrazole ring and the nonafluoropentanoyl group. These groups significantly increase the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by water. The pyrazole itself, particularly with electron-withdrawing substituents, is a good leaving group, further facilitating the hydrolysis process.[1][2]

The hydrolysis of N-acylpyrazoles can be catalyzed by both acidic and basic conditions.[3] Under acidic conditions, protonation of the pyrazole nitrogen or the carbonyl oxygen can activate the molecule for nucleophilic attack. In basic conditions, direct attack of the hydroxide ion on the carbonyl carbon is the predominant mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole?

A1: The primary degradation products are 3,5-bis(trifluoromethyl)pyrazole and nonafluoropentanoic acid, formed through the hydrolysis of the N-acyl bond.

Q2: Why is this compound particularly susceptible to hydrolysis?

A2: The presence of multiple electron-withdrawing groups (two trifluoromethyl groups on the pyrazole and a nonafluoropentanoyl group) makes the carbonyl carbon highly electrophilic and the pyrazole a good leaving group, thus increasing its reactivity towards water.[1][2]

Q3: What are the ideal short-term storage conditions for this compound?

A3: For short-term storage (days to weeks), it is recommended to store the compound in a desiccator at or below room temperature (2-8°C is preferable), away from light. The key is to minimize exposure to atmospheric moisture.

Q4: What are the recommended long-term storage conditions?

A4: For long-term storage (months to years), the compound should be stored at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4]

Q5: I suspect my sample has degraded. How can I confirm this?

A5: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the presence of the parent compound and its hydrolysis products. A shift in the retention time in HPLC or the appearance of new peaks in the NMR spectrum corresponding to 3,5-bis(trifluoromethyl)pyrazole and nonafluoropentanoic acid would indicate degradation.

Q6: Can I store the compound in a solution?

A6: Storing the compound in solution is generally not recommended due to the increased risk of hydrolysis. If you must store it in solution, use an anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane) and store at low temperatures (-20°C or below) for the shortest possible time.

Q7: How does pH affect the stability of the compound?

A7: Both acidic and basic conditions can catalyze the hydrolysis of the N-acyl bond.[3] Therefore, it is crucial to avoid exposure to acidic or basic aqueous solutions during storage and handling.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the storage and stability of 3,5-bis(trifluoromethyl)-1-(nonafluoropentanoyl)pyrazole.

Diagram: Troubleshooting Workflow for Compound Degradation

Caption: Hydrolysis of the target compound.

References

- Journal of the Chemical Society, Perkin Transactions 2. N-hydroxy-compounds as acyl transfer agents. Part 2. Kinetics and mechanism of hydrolysis and aminolysis of 1-hydroxypyrazole and 1-hydroxyimidazole esters. RSC Publishing.

- Vertex AI Search. (2025, December 26).